molecular formula C10H7BrClNO2S B2903089 Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate CAS No. 1603136-57-7

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B2903089
CAS No.: 1603136-57-7
M. Wt: 320.59
InChI Key: SZDUYCVGGLZWLI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H7BrClNO2S and a molecular weight of 320.59 g/mol This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a thieno[2,3-c]pyridine precursor, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of reagents such as bromine, chlorine, and ethyl alcohol, along with catalysts to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate can be compared with other thieno[2,3-c]pyridine derivatives, such as:

  • Ethyl 7-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate
  • Ethyl 7-chloro-3-phenylthieno[2,3-c]pyridine-2-carboxylate
  • Ethyl 7-bromo-3-aminothieno[2,3-c]pyridine-2-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the thieno[2,3-c]pyridine ring.

Properties

IUPAC Name

ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2S/c1-2-15-10(14)8-6(12)5-3-4-13-9(11)7(5)16-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDUYCVGGLZWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=NC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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